Ethyl isoxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl isoxazole-5-carboxylate derivatives involves several methods, including lateral lithiation techniques and cycloaddition reactions. Lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been achieved cleanly at the C-5 methyl group, highlighting a method for functionalizing isoxazole derivatives (Zhou & Natale, 1998). Additionally, synthesis via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ has been reported, leading to a new series of isoxazole derivatives with potential for studying their liquid crystalline properties (Kotian et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl isoxazole-5-carboxylate derivatives has been elucidated through various spectroscopic techniques and crystal structure determinations. For example, the structure of ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was confirmed by IR, NMR spectroscopy, and mass spectrometry, as well as by X-ray single crystal structure determination, revealing detailed insights into the compound's geometry and electron distribution (Souldozi et al., 2007).
Chemical Reactions and Properties
Ethyl isoxazole-5-carboxylate undergoes a variety of chemical reactions, including N-acylation and photolysis, which lead to the formation of various functionalized derivatives. These reactions are pivotal for further chemical modifications and the synthesis of complex molecules. The N-acylated products of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, for example, smoothly form 2-aminoalkyloxazole-5-carboxylates upon irradiation in acetone, demonstrating the compound's reactivity and utility in synthetic organic chemistry (Cox et al., 2003).
Scientific Research Applications
Lateral Lithiation Applications : Ethyl isoxazole derivatives, such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, are used in lateral lithiation processes, providing a route to functionalize these compounds further (Zhou & Natale, 1998).
Chiral Aminoalkyloxazole Synthesis : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, showcasing their utility in producing compounds with potential biological activity (Cox et al., 2003).
Biomimetic Synthesis of α-Cyclopiazonic Acid : Research has shown the use of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate in the synthesis of α-cyclopiazonic acid, a compound with potential biological significance (Moorthie et al., 2007).
Isoxazole–Oxazole Conversion : Ethyl isoxazole derivatives have been used in base-catalyzed isoxazole-oxazole ring transformations, demonstrating their versatility in chemical synthesis (Doleschall & Seres, 1988).
Catalysis in Organic Synthesis : Ethyl isoxazole carboxylate compounds have been used in heteropolyacid-catalyzed synthesis processes, indicating their role in facilitating organic reactions (Bamoharram et al., 2010).
Structural Studies and Stability Analysis : Studies on ethyl ester and carboxylic acid derivatives of isoxazole compounds have provided insights into their polymorphic and solvate structures, contributing to the understanding of their stability and conformational behavior (Salorinne et al., 2014).
Biological Activity Exploration : Isoxazole derivatives synthesized from ethyl isoxazole-4-carboxylate have been explored for their biological activities, such as insecticidal and bactericidal effects (Li et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWMDIFULFYASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443627 | |
Record name | Ethyl 1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoxazole-5-carboxylate | |
CAS RN |
173850-41-4 | |
Record name | Ethyl 1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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